4,4-Difluoro-3,3-dimethylpentanoic acid
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Overview
Description
Preparation Methods
One common synthetic route includes the fluorination of 3,3-dimethylpentanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields . Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4,4-Difluoro-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4,4-Difluoro-3,3-dimethylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,3-dimethylpentanoic acid involves its interaction with molecular targets through its fluorinated and carboxylic acid functional groups . The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering enzyme activity and metabolic pathways . The carboxylic acid group can participate in various biochemical reactions, including esterification and amidation .
Comparison with Similar Compounds
4,4-Difluoro-3,3-dimethylpentanoic acid can be compared with other fluorinated carboxylic acids such as:
4,4-Difluoropentanoic acid: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
3,3-Dimethylpentanoic acid: Does not contain fluorine atoms, leading to distinct biological and chemical behavior.
4-Fluoro-3,3-dimethylpentanoic acid: Contains only one fluorine atom, affecting its interactions and applications.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-6(2,4-5(10)11)7(3,8)9/h4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZWHAWGVLSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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